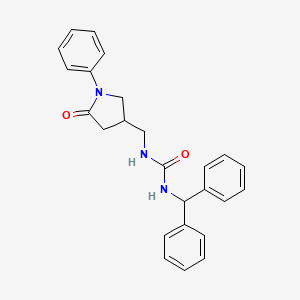

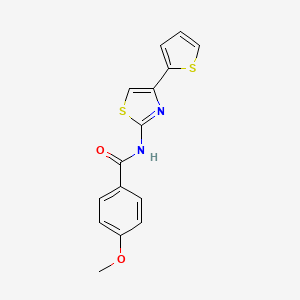

1-Benzhydryl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures often involve the use of itaconic acid as a precursor. The synthesis typically involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I found .Applications De Recherche Scientifique

Versatile Synthesis Techniques

1-Benzhydryl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea derivatives have been synthesized through innovative reactions, demonstrating the compound's versatile applications in chemical synthesis. An unexpected rearrangement during microwave-enhanced synthesis of hydantoins led to the discovery of a new access to benzhydryl-phenylureas, showcasing the compound's potential in creating novel urea derivatives (Muccioli et al., 2003).

Potential Anticancer Applications

Research on 1-aryl-3-(2-chloroethyl) ureas, which share a structural similarity with this compound, has revealed significant cytotoxicity against human adenocarcinoma cells, suggesting potential anticancer applications for related compounds (Gaudreault et al., 1988).

Antifilarial Activity

Compounds structurally related to this compound have shown antifilarial activity, indicating the compound's potential in developing treatments against filarial infections (Ram et al., 1984).

Antimicrobial and Cytotoxicity Evaluation

Novel derivatives of this compound have been synthesized and evaluated for their anti-microbial activity and cytotoxicity, revealing promising results against various bacterial strains and potential for cancer treatment (Shankar et al., 2017).

Drug Absorption and Dissolution Improvement

Studies on polymorphs of related compounds have highlighted the importance of solid dispersion methods in enhancing the bioavailability of poorly water-soluble drugs, suggesting similar applications for this compound in drug formulation (Yano et al., 1996).

Antioxidant Activity

Research into the antioxidant activity of related urea derivatives has opened up potential avenues for this compound to be explored as an antioxidant agent, contributing to the development of new therapeutic strategies (George et al., 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

1-benzhydryl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c29-23-16-19(18-28(23)22-14-8-3-9-15-22)17-26-25(30)27-24(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,19,24H,16-18H2,(H2,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZQDIHDYBMDSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide hydrochloride](/img/structure/B2461218.png)

![(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2461221.png)

![4-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamido]thiophene-3-carboxamide](/img/structure/B2461225.png)

![methyl 2-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2461227.png)

![N-[(5Z)-5-[(4-cyanophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2461230.png)

![Sodium 1-[1-(tert-butoxycarbonyl)azetidin-3-yloxy]cyclobutanecarboxylate](/img/structure/B2461232.png)

![N-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine](/img/structure/B2461237.png)

![(11Z)-N-(4-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2461239.png)